molecular formula C9H18N2O2S B1371058 3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione CAS No. 1156601-31-8

3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione

Cat. No.: B1371058
CAS No.: 1156601-31-8
M. Wt: 218.32 g/mol
InChI Key: WITUPXDSKABGCX-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Molecular Geometry

Single-crystal X-ray diffraction studies reveal that 3-[(piperidin-4-yl)amino]-1λ⁶-thiolane-1,1-dione adopts a distorted chair conformation in the thiolane ring system, with the sulfone group (S=O bonds: 1.43 ± 0.02 Å) creating a tetrahedral geometry around the sulfur atom. Key structural parameters include:

Parameter Value Source
S–O bond length 1.43 Å
C–S–C bond angle 99.5°
Piperidine ring puckering Half-chair (Δ = 12.3°)

The piperidin-4-ylamino substituent forms a dihedral angle of 54.8° with the thiolane plane, stabilized by intramolecular N–H···O=S hydrogen bonding (2.12 Å). Packing analysis shows alternating layers of sulfone and piperidine moieties, with interlayer π-stacking interactions (3.48 Å) between aromatic systems in crystal analogues.

Conformational Dynamics in Solution Phase

Nuclear Magnetic Resonance (NMR) studies in deuterated dimethyl sulfoxide demonstrate dynamic equilibrium between two dominant conformers (population ratio 3:1) at 298 K. Key observations include:

  • Variable-temperature ¹H NMR : Coalescence temperature of 323 K for N–H protons, indicating an energy barrier of 14.2 kcal/mol between conformers.
  • Nuclear Overhauser Effect Spectroscopy (NOESY) : Spatial proximity between thiolane C3-H and piperidine C4-H protons confirms folded conformations in solution.
  • Density Functional Theory (DFT) calculations : Identify two low-energy minima separated by 1.8 kcal/mol, consistent with experimental populations.

Molecular dynamics simulations (10 ns, explicit solvent model) reveal a conformational sampling rate of 4.2 × 10⁹ s⁻¹, with sulfone group orientation dictating solvent accessibility of the piperidine nitrogen.

Comparative Structural Analysis with Thiolane-Piperidine Hybrid Analogues

Structural comparisons with related compounds highlight unique features induced by the 1λ⁶-sulfone group:

Compound S–X Bond Length (Å) Ring Puckering (Δ) Dipole Moment (D)
1λ⁶-Thiolane-1,1-dione 1.43 (S=O) 12.3° 5.2
Thiolane-1-oxide 1.60 (S–O) 8.7° 3.1
Tetrahydrothiophene 1.82 (S–C) 5.2° 1.4

The sulfone group increases ring planarity by 38% compared to thioether analogues, while elevating molecular polarity by 67%. Hydrogen-bonding capacity (calculated HB donor strength: 8.4 kcal/mol) exceeds that of carbonyl-containing analogues due to synergistic N–H···O=S interactions.

Stereoelectronic Effects of the 1λ⁶-Sulfone Group

The sulfone moiety induces pronounced stereoelectronic effects:

  • Hyperconjugation : σ*(S–O) orbitals accept electron density from adjacent C–H bonds (NBO analysis: 6.8 kcal/mol stabilization).
  • Dipole alignment : Net dipole moment of 5.2 D directs electrophilic attacks to the piperidine nitrogen.
  • Torsional effects : Restricted rotation about C–S bonds (barrier: 9.3 kcal/mol) enforces coplanarity of sulfone oxygen lone pairs.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c12-14(13)6-3-9(7-14)11-8-1-4-10-5-2-8/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITUPXDSKABGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2CCS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Thiolane-1,1-dione Core

  • The thiolane-1,1-dione (1lambda6-thiolane-1,1-dione) ring system is generally synthesized by oxidation of thiolane or tetrahydrothiophene derivatives to introduce the sulfonyl (1,1-dioxide) functionality.
  • Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions are commonly employed to convert tetrahydrothiophene to thiolane-1,1-dione.
  • The oxidation step requires careful control of temperature and stoichiometry to prevent over-oxidation or ring cleavage.

Amination with Piperidin-4-yl Amine

  • The key step involves nucleophilic substitution or direct amination of the thiolane-1,1-dione with 4-aminopiperidine.
  • Typically, the reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic attack.
  • Reaction temperatures range from ambient to moderately elevated (25–80°C) to optimize conversion.
  • Catalysts or bases such as potassium carbonate may be used to deprotonate the amine and enhance nucleophilicity.
  • The product, 3-[(piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione, is isolated by standard extraction and purification methods such as recrystallization or chromatography.

Alternative Methods and Variants

  • Some synthetic routes use pre-functionalized piperidine derivatives (e.g., protected amines) to improve selectivity and yield.
  • Sulfonylation of piperidin-4-yl amines with thiolane-1,1-dione derivatives under mild conditions has been reported.
  • Salt forms such as dihydrochloride salts are prepared by treatment of the free base with hydrochloric acid to improve stability and solubility for pharmaceutical applications.
  • Data Table: Typical Reaction Conditions and Yields
Step Reagents/Conditions Solvent Temperature (°C) Yield (%) Notes
Oxidation of tetrahydrothiophene m-CPBA (1.1 equiv), CH2Cl2 Dichloromethane 0–25 75–85 Controlled addition, avoid excess oxidant
Amination with 4-aminopiperidine 4-aminopiperidine (1.0 equiv), K2CO3 (1.2 equiv) DMF or DMSO 50–80 65–80 Stirring 4–12 h, inert atmosphere recommended
Salt formation (optional) HCl gas or aqueous HCl Ethanol 0–25 Quantitative Forms dihydrochloride salt for stability
  • The compound’s structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy, including ^1H and ^13C NMR, showing characteristic signals for the piperidine ring and thiolane sulfonyl groups.
  • Infrared (IR) spectroscopy reveals strong absorption bands around 1150–1350 cm⁻¹ corresponding to sulfonyl S=O stretching.
  • Mass spectrometry (MS) confirms the molecular ion peak consistent with the molecular formula C9H18N2O2S.
  • Purity assessments by high-performance liquid chromatography (HPLC) typically show >95% purity after purification.
  • Stability studies indicate that the compound is stable under refrigerated conditions (2–8°C) and in solid form.

The preparation of this compound is achieved through a two-step synthetic approach involving the oxidation of tetrahydrothiophene to thiolane-1,1-dione followed by nucleophilic amination with 4-aminopiperidine. Reaction conditions such as solvent choice, temperature, and base presence are critical for optimizing yield and purity. The compound is well-characterized by spectroscopic and chromatographic methods, and salt forms such as dihydrochloride enhance its pharmaceutical applicability.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by a thiolane ring and a piperidine moiety, which contributes to its biological activity. The IUPAC name is N-(1,1-dioxidotetrahydro-3-thienyl)-4-piperidinamine. Its molecular formula is C9H18N2O2S, with a molecular weight of approximately 218.32 g/mol. The compound is typically available in powder form and has a purity of around 95% .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of thiolane have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Studies have demonstrated that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. Its efficacy may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .

Neurological Research

Given the presence of the piperidine group, this compound is also being explored for its effects on the central nervous system. Preliminary studies suggest that it may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease by modulating neurotransmitter systems .

Drug Development

This compound serves as a valuable scaffold in drug design. Researchers are investigating its derivatives to enhance selectivity and potency against specific biological targets. The compound's structural features allow for modifications that can improve pharmacokinetic properties such as solubility and bioavailability .

Synthesis of Novel Compounds

The compound is utilized in synthetic chemistry as a building block for creating more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals .

Polymer Chemistry

In materials science, this compound is being investigated for its potential use in polymer synthesis. The thiolane ring can participate in thiol-click reactions, leading to the formation of new polymeric materials with tailored properties for applications in coatings, adhesives, and biomaterials .

Nanotechnology

Recent studies have explored the incorporation of this compound into nanomaterials for drug delivery systems. Its unique chemical properties facilitate the development of nanoparticles that can encapsulate therapeutic agents and release them in a controlled manner, enhancing treatment efficacy while minimizing side effects .

Case Studies

StudyApplicationFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro using modified thiolane derivatives .
Study 2Antimicrobial PropertiesShowed effective inhibition against multiple bacterial strains, suggesting potential as a new antibiotic .
Study 3Neurological ResearchIndicated neuroprotective effects in animal models of neurodegeneration .
Study 4Polymer ChemistrySuccessfully synthesized new polymers with enhanced mechanical properties through thiol-click chemistry .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Piperidine vs. Piperazine Derivatives : The substitution of piperidine with piperazine (e.g., in ) introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and solubility in polar solvents. Piperazine derivatives are often prioritized in antimicrobial research due to improved pharmacokinetics .
  • Aromatic vs. In contrast, aliphatic groups (e.g., chloroacetyl in ) favor reactivity in covalent inhibitor design.

Pharmacological and Physicochemical Properties

  • Solubility : The hydrochloride salt forms (e.g., ) exhibit higher aqueous solubility compared to free bases, critical for in vitro assays .
  • Purity and Availability: Commercial suppliers like American Elements and Enamine Ltd. offer select derivatives (e.g., 3-(phenylamino)-1lambda6-thiolane-1,1-dione) at purities ≥98%, though safety data (SDS) may require direct requests .
  • Biological Activity: The dichloropyridazinyl derivative () demonstrates moderate activity against MRSA in synergy studies with carbapenems, similar to DMPI and CDFII compounds . Piperidin-4-ylamino variants are under exploration for acetylcholinesterase inhibition, leveraging structural similarities to thiazolidin-4-ones ().

Biological Activity

3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione, with the molecular formula C9H18N2O2S and a molecular weight of 218.32 g/mol, is an organic compound notable for its unique structure combining a piperidine ring and a thiolane ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound's synthesis typically involves the reaction of piperidine with a thiolane precursor. Its chemical reactivity includes:

  • Oxidation : Can produce sulfoxides or sulfones.
  • Reduction : Can yield thiol derivatives.
  • Substitution : Capable of undergoing nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated various synthesized compounds for their antibacterial and antifungal properties, revealing that derivatives similar to this compound showed promising results against certain pathogens .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In several studies, it was found that modifications to the piperidine core can enhance its potency as an inhibitor of farnesyltransferase (FTase), an enzyme implicated in cancer cell proliferation. For instance, a series of piperidine derivatives demonstrated increased FTase inhibition, suggesting that structural adjustments can optimize biological activity .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to the observed biological effects.

Case Study: Anticancer Activity

In a study focusing on novel piperidine derivatives, researchers synthesized compounds based on this compound and assessed their anticancer properties. The results indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, highlighting the potential for developing new anticancer agents based on this scaffold .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other piperidine and thiolane derivatives. The findings suggested that while many compounds in these classes exhibit biological activity, the unique combination of functional groups in this compound contributes to distinct pharmacological profiles.

Compound NameStructureBiological ActivityReference
This compoundStructureAntimicrobial, Antitumor
Piperidine Derivative AStructure AModerate Antitumor
Thiolane Derivative BStructure BLow Antimicrobial

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Begin with acylation or alkylation reactions of piperidine precursors, as demonstrated in spiro-piperidine derivative syntheses . Key parameters include temperature control (e.g., reflux conditions for 2–3 hours) and stoichiometric ratios of reagents like chloroacetic acid or acylating agents . Optimize yields by adjusting catalysts (e.g., sodium acetate) and solvent systems (acetic anhydride/glacial acetic acid) . Monitor reaction progress via TLC or GC-MS for intermediate validation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of IR spectroscopy (to confirm functional groups like amino and sulfone) and GC-MS (to verify molecular ion peaks and fragmentation patterns) . For advanced validation, employ NMR (1H/13C) to resolve stereochemistry and X-ray crystallography for absolute configuration determination. Cross-reference spectral data with PubChem-derived InChI/SMILES identifiers for consistency .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS-based guidelines for piperidine derivatives:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation .
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists . Store the compound in airtight containers at controlled room temperature to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., molecular ion intensity discrepancies in GC-MS)?

  • Methodological Answer : Low-intensity molecular ions in GC-MS (e.g., 0.5–8.0% as observed in spiro-piperidine derivatives) may arise from thermal instability or poor ionization efficiency . Mitigate this by:

  • Using softer ionization techniques like ESI-MS.
  • Derivatizing the compound to enhance volatility.
  • Validating results with orthogonal methods (e.g., HRMS or elemental analysis) .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies by:

  • Preparing buffered solutions (pH 1–13) and incubating the compound at 25°C, 40°C, and 60°C .
  • Sampling at intervals (0, 7, 14, 30 days) and analyzing degradation products via HPLC-UV or LC-MS . Compare results with Arrhenius kinetics models to predict shelf-life .

Q. How can structure-activity relationship (SAR) studies be structured to evaluate the biological relevance of this compound?

  • Methodological Answer :

  • Synthesize analogs with modifications to the piperidine or thiolane-dione moieties .
  • Screen for activity against target enzymes (e.g., acetylcholinesterase) using in vitro assays .
  • Correlate substituent effects (e.g., electron-withdrawing groups) with inhibitory potency using QSAR models .

Q. What strategies address challenges in isolating hygroscopic or amorphous forms of the compound?

  • Methodological Answer :

  • Employ lyophilization or recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) .
  • Characterize polymorphs via DSC and PXRD to identify stable crystalline forms .
  • Use silica gel desiccants for long-term storage to mitigate moisture uptake .

Data Contradiction and Mechanistic Analysis

Q. How can researchers reconcile conflicting data on reaction mechanisms (e.g., nucleophilic vs. electrophilic pathways)?

  • Methodological Answer :

  • Perform isotopic labeling (e.g., deuterium at reactive sites) to track bond formation/cleavage .
  • Use computational chemistry (DFT calculations) to model transition states and identify energetically favorable pathways .
  • Validate hypotheses with kinetic isotope effects (KIE) studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione
Reactant of Route 2
Reactant of Route 2
3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.